1-Azido-4-chloro-2-nitrobenzene

説明

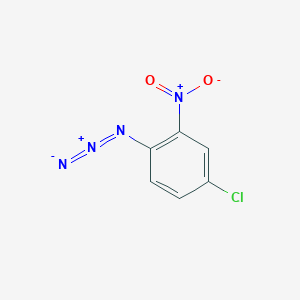

1-Azido-4-chloro-2-nitrobenzene (CAS: Not explicitly provided; molecular formula: C₆H₃ClN₄O₂) is an aryl azide derivative characterized by three substituents on the benzene ring: an azido group (-N₃) at position 1, a nitro group (-NO₂) at position 2, and a chloro group (-Cl) at position 4. This compound is synthesized via nucleophilic substitution reactions, such as the use of polymer-supported dibutylstannyl azide, yielding 79% under optimized conditions . Key spectral data includes ¹H NMR (CDCl₃, δ ppm): 7.90 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 8.7, 2.4 Hz, 1H), 7.23 (d, J = 1.9 Hz, 1H); ¹³C NMR (CDCl₃, δ ppm): 134.2, 133.7, 130.4, 126.2, 122.1 . The electron-withdrawing nitro and chloro groups enhance the stability of the azide moiety compared to aryl azides with electron-donating substituents, though thermal and shock sensitivity remain concerns due to the azido group .

特性

分子式 |

C6H3ClN4O2 |

|---|---|

分子量 |

198.57 g/mol |

IUPAC名 |

1-azido-4-chloro-2-nitrobenzene |

InChI |

InChI=1S/C6H3ClN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H |

InChIキー |

WIRNSUXJXYSMIL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=[N+]=[N-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 1-Azido-4-chloro-2-nitrobenzene and Analogues

Key Findings:

Structural Isomerism: The positional isomer 1-Azido-2-chloro-4-nitrobenzene shares the same molecular formula as the target compound but differs in substituent arrangement. Its crystallographic data (monoclinic, P2₁/n) suggests distinct packing compared to the target compound, which lacks reported crystal data. The isomer’s instability may arise from steric or electronic effects due to the nitro group at position 4 .

Symmetry: 1-Azido-3,5-dichlorobenzene exhibits simplified NMR splitting due to its symmetrical 3,5-dichloro substitution, contrasting with the asymmetric target compound .

Synthetic Efficiency :

- The target compound’s synthesis (79% yield) using polymer-supported reagents outperforms traditional methods for aryl azides, which often require harsh conditions or lower yields.

Safety and Applications: The nitro group in the target compound increases reactivity in click chemistry and photochemical applications but necessitates careful handling due to explosion risks. In contrast, 1-Chloro-4-nitrobenzene (non-azido) is safer and widely used in industrial antioxidant synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。